Hydroxychloroquine-d4 (sulfate)

Descripción general

Descripción

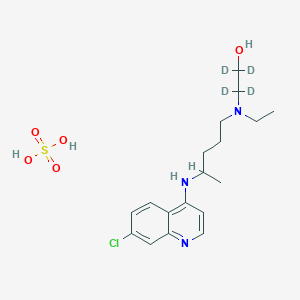

Hydroxychloroquine-d4 (sulfate) (C₁₈H₂₄D₄ClN₃O₅S) is a deuterium-labeled isotopologue of hydroxychloroquine sulfate, where four hydrogen atoms in the ethanol moiety are replaced with deuterium (1,1,2,2-d4 substitution) . This compound is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure accurate quantification of hydroxychloroquine (HCQ) and its metabolites in pharmacokinetic and bioanalytical studies . It is synthesized to ≥98% purity, with suppliers including Toronto Research Chemicals, MedChemExpress, and Shanghai Yuanye Bio-Technology .

Pharmacologically, hydroxychloroquine sulfate (the parent compound) is a well-established antimalarial and immunomodulatory agent, inhibiting Toll-like receptor (TLR) 7/9 signaling and demonstrating activity against SARS-CoV-2 . However, the deuterated form lacks therapeutic use and is reserved for analytical applications due to its isotopic stability and distinct mass spectral profile .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de la hidroxicloroquina-d4 (sulfato) implica la deuteración de la hidroxicloroquina a través de una serie de reacciones químicas. El proceso generalmente comienza con la condensación de 4,7-dicloroquinolina con una cadena lateral de hidroxicloroquina bajo la acción de un catalizador para obtener hidroxicloroquina. Esto es seguido por la reacción de hidroxicloroquina con óxido de deuterio para reemplazar los átomos de hidrógeno con deuterio. Finalmente, la hidroxicloroquina deuterada se hace reaccionar con ácido sulfúrico para formar hidroxicloroquina-d4 (sulfato) .

Métodos de producción industrial: Los métodos de producción industrial para hidroxicloroquina-d4 (sulfato) son similares a los utilizados para el sulfato de hidroxicloroquina, con pasos adicionales para la deuteración. El proceso implica la síntesis a gran escala utilizando reactivos de alta pureza y condiciones de reacción controladas para garantizar la incorporación de átomos de deuterio. El producto final se purifica mediante cristalización y otras técnicas de separación para lograr la pureza y el etiquetado isotópico deseados .

Análisis De Reacciones Químicas

Tipos de reacciones: Hidroxicloroquina-d4 (sulfato) experimenta varias reacciones químicas, que incluyen:

Oxidación: La hidroxicloroquina puede oxidarse para formar derivados de quinona.

Reducción: Las reacciones de reducción pueden convertir la hidroxicloroquina en sus derivados de amina correspondientes.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en la parte de cloroquinolina.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Se utilizan nucleófilos como aminas y tioles en condiciones básicas.

Principales productos:

Oxidación: Derivados de quinona.

Reducción: Derivados de amina.

Sustitución: Derivados de quinolina sustituidos

Aplicaciones Científicas De Investigación

Pharmacokinetics and Bioequivalence Studies

Pharmacokinetic studies are essential for understanding how hydroxychloroquine-d4 behaves in the body. A study evaluated the pharmacokinetics of hydroxychloroquine sulfate, demonstrating that it is rapidly absorbed with a prolonged half-life, making it suitable for chronic conditions. The bioequivalence of different formulations was assessed using parameters such as maximum concentration () and area under the curve (AUC), indicating that formulations can be interchangeable under certain conditions .

Therapeutic Applications

Hydroxychloroquine-d4 has several therapeutic applications:

- Rheumatic Diseases : It is primarily used in managing systemic lupus erythematosus and rheumatoid arthritis due to its immunomodulatory effects. Studies have shown that it can stabilize conditions in lupus patients and reduce flare-ups .

- Antimalarial Activity : Despite resistance issues in some regions, hydroxychloroquine remains effective against certain malaria strains, particularly when used as part of combination therapies .

- COVID-19 Research : During the COVID-19 pandemic, hydroxychloroquine gained attention for its potential antiviral properties. Research indicated that it could suppress viral replication in cell cultures, although clinical efficacy remains debated .

Cancer Treatment Potential

Recent studies indicate that hydroxychloroquine can disrupt autophagy—a process that cancer cells exploit to survive under stress—thus sensitizing them to chemotherapy and radiation therapy . This property has sparked interest in using hydroxychloroquine-d4 as an adjunct treatment in various cancers.

Analytical Methods for Hydroxychloroquine-d4

To accurately measure hydroxychloroquine-d4 in biological samples, advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed. These methods allow for sensitive quantification of the drug and its metabolites, facilitating pharmacokinetic studies in animal models .

Case Studies and Research Findings

Several case studies highlight the applications of hydroxychloroquine-d4:

- Lupus Management : A longitudinal study showed that patients on hydroxychloroquine had a significantly lower incidence of severe flares compared to those not receiving the drug. This supports its role as a cornerstone therapy in systemic lupus erythematosus management .

- Cancer Sensitization : In vitro studies demonstrated that combining hydroxychloroquine with standard chemotherapy drugs improved tumor cell death rates compared to chemotherapy alone, suggesting its potential utility in enhancing treatment efficacy .

- COVID-19 Trials : Clinical trials assessing hydroxychloroquine's effectiveness against COVID-19 yielded mixed results; however, ongoing research continues to explore its mechanisms and potential roles in treatment protocols .

Mecanismo De Acción

Hidroxicloroquina-d4 (sulfato) ejerce sus efectos a través de varios mecanismos:

Interferencia en la vía endocítica: Interfiere con la vía endocítica, afectando el tráfico intracelular de patógenos.

Bloqueo de los receptores de ácido siálico: Bloquea los receptores de ácido siálico, evitando la entrada de virus a las células huésped.

Restricción de la escisión de la proteína de pico mediada por pH: Restringe la escisión mediada por pH de las proteínas de pico en el sitio de unión de la enzima convertidora de angiotensina 2 (ECA2).

Prevención de la tormenta de citoquinas: Previene la tormenta de citoquinas al inhibir la producción y liberación de citoquinas como la interleucina-1, la interleucina-6 y el factor de necrosis tumoral-alfa

Compuestos similares:

Cloroquina: Un compuesto estrechamente relacionado con propiedades antimaláricas y antivirales similares.

Quinina: Otra aminoquinolina utilizada para el tratamiento de la malaria.

Mefloquina: Un derivado sintético de la quinina con actividad antimalárica.

Singularidad: Hidroxicloroquina-d4 (sulfato) es única debido a su etiquetado de deuterio, que proporciona una estabilidad mejorada y permite una cuantificación precisa en métodos analíticos. Este etiquetado isotópico también ayuda a estudiar la farmacocinética y el metabolismo de la hidroxicloroquina sin interferencia de compuestos endógenos .

Comparación Con Compuestos Similares

Structural and Molecular Comparison

Key Observations :

- Hydroxychloroquine-d4 sulfate exhibits a +4 Da mass shift compared to the parent compound, enabling clear differentiation in mass spectrometry .

- Chloroquine-D4 phosphate and artemisinin-d3 serve analogous roles as deuterated IS but target distinct parent drugs .

Analytical Performance in LC-MS/MS

Discrepancies :

- reports hydroxychloroquine-d4 sulfate’s product ion as 247.0 (same as the parent compound), while cites 251.03. This divergence may stem from differences in fragmentation conditions or instrumentation .

Pharmacological and Clinical Relevance

- Hydroxychloroquine Sulfate : Clinically used for malaria, lupus, and rheumatoid arthritis. It prolongs QT intervals and requires therapeutic drug monitoring .

- Hydroxychloroquine-d4 Sulfate: No therapeutic role; critical for quantifying HCQ in biological matrices (e.g., plasma, urine) .

- N-Desethyl Hydroxychloroquine (DHCQ) : Active metabolite of HCQ; deuterated analogs (e.g., DHCQ-d4) are co-analyzed with HCQ-d4 to assess metabolic stability .

Stability and Handling

Deuterated compounds like hydroxychloroquine-d4 sulfate exhibit enhanced isotopic stability, minimizing interference from endogenous compounds in LC-MS/MS. They are typically stored in methanol or ethanol at –20°C to prevent degradation .

Actividad Biológica

Hydroxychloroquine-d4 (sulfate) is a deuterium-labeled derivative of hydroxychloroquine (HCQ), a well-known antimalarial and immunomodulatory agent. This compound has garnered attention due to its potential applications in various diseases, including malaria, autoimmune disorders, and viral infections. This article delves into the biological activity of Hydroxychloroquine-d4 (sulfate), highlighting its mechanisms of action, pharmacokinetics, and clinical implications.

- Molecular Formula : CHDClNOS

- Molecular Weight : 437.97 g/mol

- CAS Number : 1854126-45-6

Hydroxychloroquine-d4 (sulfate) exhibits several biological activities through diverse mechanisms:

- Antimalarial Activity :

- Immunomodulation :

- Antiviral Effects :

- Autophagy Disruption :

Pharmacokinetics

Pharmacokinetic studies have indicated that Hydroxychloroquine-d4 (sulfate) has a complex distribution profile:

- Bioavailability : The bioavailability of hydroxychloroquine ranges from 78% to nearly 100%, influenced by factors such as formulation and patient characteristics .

- Volume of Distribution (Vd) : Large Vd values (up to 800 L/kg) suggest extensive tissue distribution, particularly in erythrocytes where concentrations are significantly higher than in plasma .

Malaria Treatment

A study highlighted the effectiveness of hydroxychloroquine in treating chloroquine-sensitive strains of Plasmodium falciparum. Patients treated with HCQ showed significant reductions in parasitemia compared to controls, demonstrating its continued relevance in malaria management.

Autoimmune Disorders

In patients with systemic lupus erythematosus (SLE), hydroxychloroquine has been associated with reduced disease flares and improved long-term outcomes. A meta-analysis revealed that HCQ therapy significantly lowers the risk of severe flares in SLE patients .

Cancer Therapy

Research indicates that hydroxychloroquine can enhance the efficacy of chemotherapeutic agents by disrupting autophagy pathways in cancer cells. A clinical trial demonstrated that patients receiving HCQ alongside standard chemotherapy had improved responses compared to those receiving chemotherapy alone .

Summary Table of Biological Activities

| Activity Type | Mechanism | Clinical Implications |

|---|---|---|

| Antimalarial | Alkalinization of lysosomes | Effective against malaria |

| Immunomodulatory | Inhibition of TLR7/9 signaling | Treatment for autoimmune diseases |

| Antiviral | Interference with viral replication | Potential use against SARS-CoV-2 |

| Cancer Sensitization | Disruption of autophagy | Enhances efficacy of chemotherapy |

Q & A

Basic Research Questions

Q. How is Hydroxychloroquine-d4 (sulfate) validated as an internal standard in pharmacokinetic studies?

Hydroxychloroquine-d4 (sulfate) is used as a deuterated internal standard in LC-MS/MS to improve quantification accuracy of Hydroxychloroquine (HCQ) in biological matrices. Methodological steps include:

- Ionization Optimization : Use electrospray ionization (ESI) with precursor/product ion transitions (e.g., m/z 340.1 → 251.03 for HCQ-d4 and m/z 336.1 → 179.04 for HCQ) .

- Matrix Effects : Validate with human plasma or liver microsomes, ensuring no interference from endogenous compounds .

- Calibration Curves : Establish linearity across physiological concentration ranges (e.g., 1–1000 ng/mL) using deuterated analogs to correct for extraction efficiency .

Q. What analytical methods are recommended for distinguishing Hydroxychloroquine-d4 (sulfate) from its non-deuterated form?

High-resolution mass spectrometry (HRMS) or chiral chromatography can resolve structural and isotopic differences:

- HRMS : Monitor mass shifts (Δ*+4 Da*) due to deuterium substitution in the quinoline ring .

- HPLC-UV : Use USP monographs for system suitability testing, focusing on retention time reproducibility and peak symmetry .

- Chiral Separation : Employ β-cyclodextrin columns to differentiate enantiomers, critical for studying stereospecific metabolism .

Q. How is Hydroxychloroquine-d4 (sulfate) synthesized, and what purity thresholds are required for research use?

Synthesis involves deuteration of HCQ’s ethylamino side chain via catalytic exchange. Key quality checks include:

- Isotopic Purity : Verify ≥98% deuterium incorporation using NMR or isotope ratio MS .

- Impurity Profiling : Quantify desethyl metabolites and stereoisomers (e.g., R/S-HCQ-d4) via HPLC with diode-array detection .

- Pharmacopeial Standards : Align with USP/BP specifications for assay validation (e.g., ≤0.1% sulfonic acid derivatives) .

Advanced Research Questions

Q. How do metabolic pathways of Hydroxychloroquine-d4 (sulfate) inform drug-drug interaction studies?

HCQ-d4 is metabolized by CYP2D6, CYP3A4, and CYP2C8, mirroring HCQ’s metabolism. Experimental approaches include:

- Recombinant CYP Assays : Incubate HCQ-d4 with individual CYP isoforms to identify primary metabolizing enzymes .

- Inhibition Constants (Ki) : Co-incubate HCQ-d4 with CYP inhibitors (e.g., quinidine for CYP2D6) to calculate competitive inhibition .

- Metabolite Tracking : Use desethylhydroxychloroquine-d4 as a marker for CYP2C8 activity in human liver microsomes .

Q. What experimental designs mitigate data contradictions in HCQ-d4-based studies (e.g., TLR7/9 inhibition vs. antiviral effects)?

Conflicting results often arise from model-specific variables. Strategies include:

- Dose-Response Curves : Compare HCQ-d4’s IC50 for TLR7/9 inhibition (e.g., 1–10 µM) vs. SARS-CoV-2 viral load reduction in Vero E6 cells .

- Temporal Sampling : Collect time-resolved data to distinguish acute immunomodulation from delayed antiviral effects .

- Cohort Stratification : In clinical samples, adjust for confounders like CYP2D6 polymorphisms affecting HCQ-d4 clearance .

Q. How can Hydroxychloroquine-d4 (sulfate) improve the sensitivity of enantiomer-specific assays in pharmacokinetic studies?

Deuterated analogs enhance detection limits in chiral separations:

- Internal Standard Calibration : Spike HCQ-d4 into plasma samples to normalize extraction variability during LC-MS/MS runs .

- Dynamic Range Expansion : Use deuterated R/S-HCQ-d4 to quantify enantiomeric excess (ee) below 1% via stable isotope dilution .

- Cross-Validation : Compare results with non-deuterated HCQ to rule out isotopic effects on chromatography .

Q. Methodological Considerations

- Data Reproducibility : Adhere to USP Chapter 〈621〉 for system suitability criteria (e.g., tailing factor ≤2.0, resolution ≥1.5) .

- Ethical Compliance : For clinical samples, anonymize data per protocols used in studies like COVID-19 trials .

- Statistical Rigor : Apply mixed-effects models to account for inter-individual variability in metabolic studies .

Propiedades

IUPAC Name |

2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]-1,1,2,2-tetradeuterioethanol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3O.H2O4S/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);(H2,1,2,3,4)/i11D2,12D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBIVZZPXRZKTI-ZYMFQSNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28ClN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.